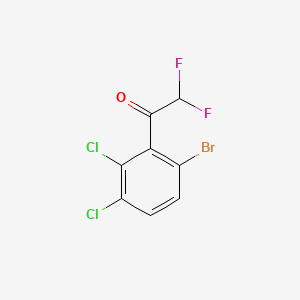
1-(6-Bromo-2,3-dichlorophenyl)-2,2-difluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Bromo-2,3-dichlorophenyl)-2,2-difluoroethanone is an organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromo-2,3-dichlorophenyl)-2,2-difluoroethanone typically involves the following steps:
Starting Materials: The synthesis begins with 6-bromo-2,3-dichlorobenzene.
Ketone Formation: The final step involves the formation of the ethanone group, which can be achieved through various methods, including Friedel-Crafts acylation using acetyl chloride and aluminum chloride as catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification: Techniques such as recrystallization, distillation, or chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Bromo-2,3-dichlorophenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Reduction Products: Corresponding alcohols.
Oxidation Products: Carboxylic acids or other oxidized forms.
Scientific Research Applications
1-(6-Bromo-2,3-dichlorophenyl)-2,2-difluoroethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-Bromo-2,3-dichlorophenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Affecting receptor-mediated signaling pathways.
Altering Cellular Processes: Influencing cellular functions such as metabolism, proliferation, or apoptosis.
Comparison with Similar Compounds
- 2-(6-Bromo-2,3-dichlorophenyl)-1,3-dioxolane
- (6-Bromo-2,3-dichlorophenyl)(pyrrolidin-1-yl)methanone
- (6-Bromo-2,3-dichlorophenyl)boronic acid
Uniqueness: 1-(6-Bromo-2,3-dichlorophenyl)-2,2-difluoroethanone is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties
Properties
Molecular Formula |
C8H3BrCl2F2O |
|---|---|
Molecular Weight |
303.91 g/mol |
IUPAC Name |
1-(6-bromo-2,3-dichlorophenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C8H3BrCl2F2O/c9-3-1-2-4(10)6(11)5(3)7(14)8(12)13/h1-2,8H |
InChI Key |
VMWGGCRBDARKGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)Cl)C(=O)C(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


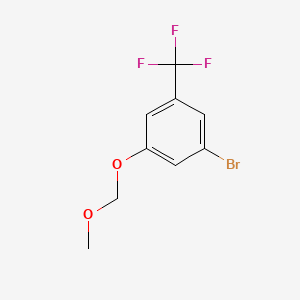
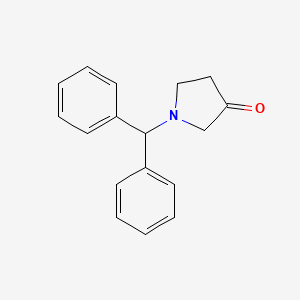
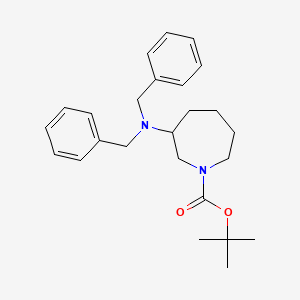
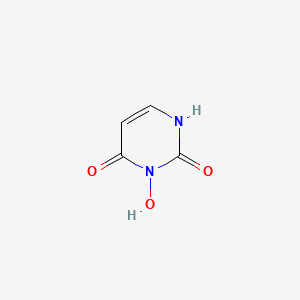
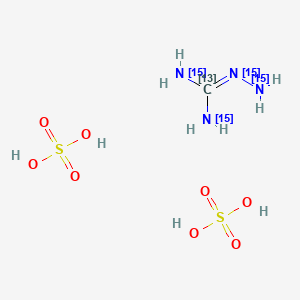
![1,3,4,5,6,6-Hexamethylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14754196.png)
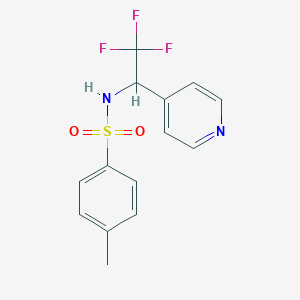
![Benzoic acid, 4-chloro-2-[(3-methoxyphenyl)amino]-](/img/structure/B14754204.png)
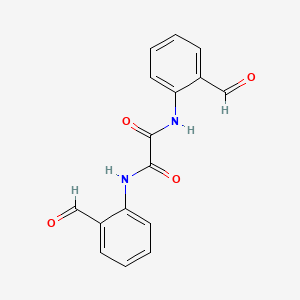
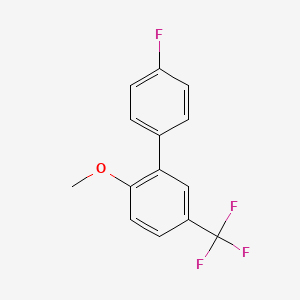

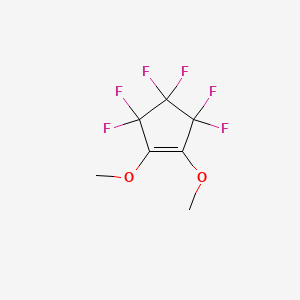
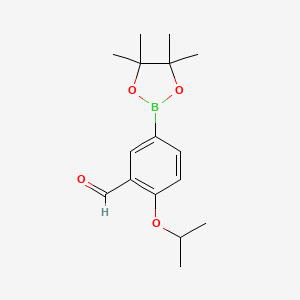
![5,10-Diphenylindeno[2,1-a]indene](/img/structure/B14754240.png)
